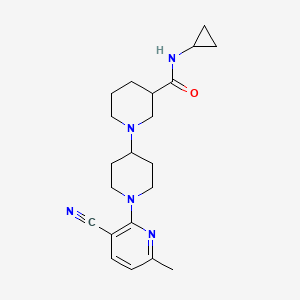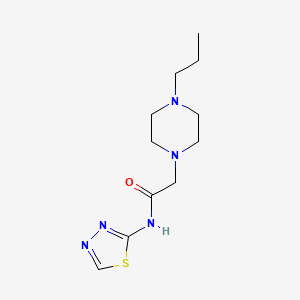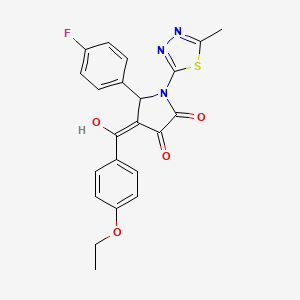![molecular formula C24H27N5O2 B5472570 2-[(1E,3E)-5-(4-benzylpiperazin-1-yl)penta-1,3-dienyl]-1-methyl-6-nitrobenzimidazole](/img/structure/B5472570.png)
2-[(1E,3E)-5-(4-benzylpiperazin-1-yl)penta-1,3-dienyl]-1-methyl-6-nitrobenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1E,3E)-5-(4-benzylpiperazin-1-yl)penta-1,3-dienyl]-1-methyl-6-nitrobenzimidazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a nitro group, a piperazine ring, and a conjugated diene system. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E,3E)-5-(4-benzylpiperazin-1-yl)penta-1,3-dienyl]-1-methyl-6-nitrobenzimidazole typically involves multiple steps. One common approach is the reductive amination of a precursor benzimidazole derivative with 4-benzylpiperazine. The reaction conditions often include the use of sodium cyanoborohydride as a reducing agent in a methanol solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1E,3E)-5-(4-benzylpiperazin-1-yl)penta-1,3-dienyl]-1-methyl-6-nitrobenzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The conjugated diene system can participate in hydrogenation reactions.
Substitution: The benzimidazole core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chlorinating agents.
Major Products Formed
Oxidation: Reduction of the nitro group yields the corresponding amine derivative.
Reduction: Hydrogenation of the diene system results in a saturated piperazine derivative.
Substitution: Electrophilic aromatic substitution can introduce various substituents onto the benzimidazole ring.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic applications due to its bioactive functional groups.
Industry: Used in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(1E,3E)-5-(4-benzylpiperazin-1-yl)penta-1,3-dienyl]-1-methyl-6-nitrobenzimidazole involves its interaction with specific molecular targets. The piperazine ring can bind to various receptors, while the nitro group and benzimidazole core can participate in redox reactions and hydrogen bonding. These interactions can modulate biological pathways, leading to antimicrobial and antifungal effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dihydroxy-6-[(1E,3E)-1,3-pentadien-1-yl]benzaldehyde
- N-[(1E,3E,5E)-5-(Phenylimino)-1,3-pentadien-1-yl]aniline
- 2-[(1E,3E)-5-[(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-ylidene]penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium iodide
Uniqueness
What sets 2-[(1E,3E)-5-(4-benzylpiperazin-1-yl)penta-1,3-dienyl]-1-methyl-6-nitrobenzimidazole apart is its combination of a benzimidazole core with a nitro group and a piperazine ring
Propiedades
IUPAC Name |
2-[(1E,3E)-5-(4-benzylpiperazin-1-yl)penta-1,3-dienyl]-1-methyl-6-nitrobenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-26-23-18-21(29(30)31)11-12-22(23)25-24(26)10-6-3-7-13-27-14-16-28(17-15-27)19-20-8-4-2-5-9-20/h2-12,18H,13-17,19H2,1H3/b7-3+,10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYDQBSDOPYKIF-ASVGJQBISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1C=CC=CCN3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1/C=C/C=C/CN3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(ethylsulfonyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5472488.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5472495.png)

![[1-(2-amino-6-methylpyrimidin-4-yl)-3-(3-phenylpropyl)piperidin-3-yl]methanol](/img/structure/B5472499.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-[(4-isopropylpiperidin-1-yl)methyl]piperidin-2-one](/img/structure/B5472524.png)
![3-[3-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B5472531.png)

![3-{4-[(4-bromobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5472542.png)
![N-(3-chlorophenyl)-N'-[3-(2-ethyl-1-piperidinyl)propyl]urea](/img/structure/B5472550.png)
![N'-{[5-(2,4,5-trichlorophenyl)-2-furyl]methylene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5472552.png)

![N-isobutyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5472577.png)
![1-{2-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]-2-oxoethyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5472581.png)
![5-[2-(3-bromo-4-fluorophenyl)vinyl]-3-methyl-4-nitroisoxazole](/img/structure/B5472592.png)
